Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-
Description
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2-oxoethoxy)ethyl benzoate |
InChI |
InChI=1S/C11H12O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-6H,7-9H2 |
InChI Key |
FZQXDQPGROPNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCC=O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Overview : Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- serves as a useful intermediate in organic synthesis. Its structure allows for various chemical transformations that can be utilized in the production of more complex molecules.
Applications :
- Synthesis of Esters : This compound can be used to synthesize esters through reactions with carboxylic acids, which are important in the production of fragrances and flavoring agents.
- Formation of Hemiacetals : It can react with alcohols to form hemiacetals, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Data Table: Chemical Synthesis Applications
| Application Type | Description | Potential Products |
|---|---|---|
| Ester Synthesis | Reaction with carboxylic acids | Fragrances, flavoring agents |
| Hemiacetal Formation | Reaction with alcohols | Pharmaceutical intermediates |
Pharmaceutical Industry
Overview : The pharmaceutical sector utilizes acetaldehyde derivatives for drug formulation and development. The compound's ability to form stable intermediates makes it valuable in this field.
Case Studies :
- Anticancer Agents : Research has indicated that acetaldehyde derivatives exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Drugs : Compounds derived from acetaldehyde have been explored for their anti-inflammatory properties, contributing to the development of new therapeutic agents.
Data Table: Pharmaceutical Applications
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Cytotoxic effects on cancer cell lines | Potential drug candidates |
| Anti-inflammatory Effects | Inhibition of inflammatory pathways | Development of new therapies |
Cosmetic and Personal Care Products
Overview : Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]- is also explored in the formulation of cosmetic products due to its emollient properties.
Applications :
- Skin Care Formulations : Its ability to enhance skin hydration makes it a candidate for inclusion in moisturizers and lotions.
- Fragrance Components : The compound's pleasant scent profile allows it to be used as a fragrance component in various personal care products.
Data Table: Cosmetic Applications
| Product Type | Functionality | Example Products |
|---|---|---|
| Skin Care | Emollient properties | Moisturizers, lotions |
| Fragrance | Scent enhancement | Perfumes, body sprays |
Material Science
Overview : In material science, acetaldehyde derivatives are being studied for their potential use in polymer chemistry and materials engineering.
Applications :
- Polymerization Reactions : The compound can act as a monomer or co-monomer in the synthesis of polymers with desirable properties.
- Coatings and Adhesives : Its reactivity can be harnessed in the development of coatings and adhesives that require specific performance characteristics.
Data Table: Material Science Applications
| Application Type | Description | Potential Uses |
|---|---|---|
| Polymer Chemistry | Monomer/co-monomer in polymer synthesis | Advanced materials |
| Coatings and Adhesives | Reactive component in formulations | Protective coatings, adhesives |
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Aldehyde Derivatives
Key Observations :
- The target compound differs from hydroxylated analogs (e.g., [2-(2-Hydroxyethoxy)ethoxy]acetaldehyde) by replacing the hydroxyl group with a benzoyl ester, increasing lipophilicity and steric bulk .
- Compared to benzaldehyde derivatives (e.g., Benzaldehyde, 2-[2-(benzoyloxy)ethyl]), the acetaldehyde core reduces aromaticity, altering electronic properties and reactivity .
Key Observations :
- The benzoyloxy group in the target compound requires protective strategies during synthesis, whereas hydroxylated analogs necessitate deprotection steps .
- Ether-linked aldehydes (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde) exhibit enhanced flexibility, enabling macrocycle formation, a property less explored in benzoyloxy analogs .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- The benzoyloxy group significantly reduces water solubility compared to hydroxylated analogs .
- Higher molecular weight and aromaticity in benzoyloxy derivatives increase thermal stability .
Table 4: Toxicity Profiles
Key Observations :
- Ethoxylated compounds (e.g., 2-(2-ethoxyethoxy)ethanol) exhibit higher acute toxicity than benzoyloxy derivatives, possibly due to metabolic release of ethylene glycol .
- Benzoyloxy groups may reduce volatility, minimizing inhalation risks compared to smaller aldehydes .
Q & A
Q. Methodological Considerations :
- Solvent Choice : Absolute ethanol minimizes side reactions.
- Catalysis : Glacial acetic acid enhances reaction rates.
- Purification : Vacuum evaporation and recrystallization improve yield.
How is the molecular structure of this compound characterized in crystallographic studies?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar compounds (e.g., 4-{2-[2-(4-formylphenoxy)ethoxy]-ethoxy}benzaldehyde), SCXRD revealed planar aromatic rings with dihedral angles (e.g., 5.08° between imidazole and nitro groups) and hydrogen-bonded columnar packing along the a-axis . Key parameters include:
- Crystal System : Orthorhombic (space group P2₁2₁2₁).
- Unit Cell Dimensions : a = 4.4403 Å, b = 11.4686 Å, c = 31.2763 Å .
- Refinement Metrics : R1 = 0.036–0.047, data-to-parameter ratio >14:1 .
How do discrepancies in crystallographic data arise, and how should they be resolved?
Advanced Research Question
Discrepancies in bond angles or torsional parameters (e.g., C–C–C–O dihedral angles) may stem from:
Q. Resolution Strategies :
- Validate against computational models (DFT).
- Cross-check with spectroscopic data (e.g., NMR coupling constants).
What methodologies are used to assess the biological activity of this compound?
Advanced Research Question
While direct data on biological activity is limited, analogous compounds (e.g., methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate) are studied for:
Q. Experimental Design :
- In Vitro Models : Use human cell lines (e.g., HepG2) for cytotoxicity.
- Dose-Response Curves : IC₅₀ determination via MTT assays.
How can researchers mitigate risks when handling this compound in the lab?
Basic Research Question
Safety protocols from analogous compounds (e.g., 2-ethoxy benzoic acid) recommend:
- PPE : Nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact .
- Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .
- Spill Management : Absorb with vermiculite and neutralize with 1 M NaOH .
Q. Documentation :
- SDS Compliance : Follow GHS hazard codes (e.g., H302: Harmful if swallowed) .
What advanced spectral techniques resolve ambiguities in functional group identification?
Advanced Research Question
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) groups.
- NMR :
- High-Resolution MS : Exact mass matching (e.g., m/z 349.34 for C₁₆H₁₉N₃O₆) .
How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Advanced Research Question
Stability studies on similar acetals show:
- Acidic Conditions : Hydrolysis of benzoyloxy groups (t₁/₂ = 2–4 hrs at pH 2).
- Thermal Stability : Decomposition above 150°C (TGA data) .
Q. Design Adjustments :
- Use buffered solutions (pH 7.4) for biological assays.
- Avoid prolonged heating during synthesis (opt for microwave-assisted reactions).
What computational tools predict the compound’s reactivity in novel reactions?
Advanced Research Question
- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set to model nucleophilic attack at the aldehyde group.
- Molecular Dynamics : Simulate solvation effects in ethanol/water mixtures .
Validation : Compare predicted vs. experimental regioselectivity (e.g., benzoylation at oxygen vs. nitrogen sites).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
